Efaproxiral (formerly known as RSR13, GSJ 61, JP 4, KDD 86, RS 4) is a synthetic, small-molecule compound classified as a radiation-sensitising agent and allosteric modifier of hemoglobin. [] While its development primarily targeted cancer treatment, it also finds applications in research exploring hypoxia and its impact on various physiological processes. Efaproxiral facilitates a rightward shift in the oxygen dissociation curve of hemoglobin, thereby enhancing the delivery of oxygen to tissues, particularly in hypoxic conditions. []
Efaproxiral has a molecular formula of and a molecular weight of approximately 341.40 g/mol. Its structure is characterized as achiral with no defined stereocenters or E/Z centers . The compound's structural representation includes:
CC1=CC(NC(=O)CC2=CC=C(OC(C)(C)C(O)=O)C=C2)=CC(C)=C1
BNFRJXLZYUTIII-UHFFFAOYSA-N
This structural data indicates the presence of functional groups that facilitate its interaction with hemoglobin, enhancing oxygen delivery to tissues .
Efaproxiral primarily acts through allosteric modulation of hemoglobin. It reduces the oxygen binding affinity of hemoglobin, thereby promoting oxygen release in hypoxic conditions. The key reaction involves the modification of hemoglobin's oxygen dissociation curve, which is crucial for its function as a radiation sensitizer:
This mechanism is particularly beneficial in tumor environments where hypoxia limits the effectiveness of radiation therapy .
The mechanism of action for efaproxiral involves several key processes:
Clinical studies have shown that doses around 75 mg/kg can achieve a significant increase in P50, thereby improving tumor oxygenation and potentially enhancing radiosensitivity .
Efaproxiral exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during therapeutic applications .
Efaproxiral has been primarily investigated for its applications in oncology as a radiation sensitizer. Its ability to enhance oxygen delivery to hypoxic tumors makes it a candidate for improving outcomes in radiation therapy. Although it did not show significant benefits in large-scale clinical trials, it remains a subject of interest for further research into its potential uses in combination therapies or alternative cancer treatment strategies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: